molecular formula C8H13NO2 B14261309 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 389578-65-8

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Cat. No.: B14261309
CAS No.: 389578-65-8
M. Wt: 155.19 g/mol
InChI Key: SMVVQDJWWHTWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-oxa-7-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes both an oxazolidinone ring and a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other spirocyclic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • 2-Oxa-7-aza-spiro[4.4]nonan-1-one
  • 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Uniqueness

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the presence of both an oxazolidinone ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

389578-65-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C8H13NO2/c1-9-4-2-8(6-9)3-5-11-7(8)10/h2-6H2,1H3

InChI Key

SMVVQDJWWHTWKX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.